6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Overview
Description
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound that has been patented by Pfizer Inc . It is an inhibitor of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . The compound is used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .
Molecular Structure Analysis
The empirical formula of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is C7H8N2O3 . Its molecular weight is 168.15 .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C7H8N2O3 and its molecular weight is 168.15 .Scientific Research Applications
Synthesis and Structural Analysis
- An efficient synthesis method for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives has been developed, showing the potential for creating novel compounds in this class with good yields. This process involves intramolecular etherification through dehydration of a 1,5-diol intermediate in acidic media (R. Abonía et al., 2010).
- Structural analysis of various 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives has been conducted, revealing different intermolecular hydrogen bonding patterns and molecular conformations in these compounds (Juan C Castillo et al., 2009).
Biological Activity and Applications
- 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been identified as selective inhibitors of Phosphodiesterase 4B (PDE-4B), indicating their potential in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (A. Abdel-Magid, 2017).
- A study on pyrazolo[5,1-b][1,3]oxazine derivatives revealed their versatility as synthetic building blocks, expanding the possibilities for the creation of novel heterocyclic compounds for biological screening (Belem Avila et al., 2011).
- Certain pyrazolo[5,1-b][1,3]oxazine derivatives have shown pronounced biological applications such as anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities, also inhibiting COX-1 and COX-2 enzymes (K. Dawood et al., 2020).
Pharmaceutical Development
- Novel derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities, showing promising results as PDE-4 inhibitors (V. Srivastava & Surya P. Singh, 2020).
- In the context of neuroprotection, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, structurally related to edaravone, has demonstrated stronger inhibitory effects on oxidative stress and enhanced neuroprotection in acute ischemic injury (Huanyu Ni et al., 2018).
Safety And Hazards
Future Directions
The patent by Pfizer Inc. suggests that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds could be used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders . This suggests potential future directions in the development of treatments for these conditions.
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRYLKZYZPWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265109 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
CAS RN |
1383675-84-0 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383675-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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